N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide
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Overview
Description
N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a thiophene ring substituted with a cyanomethyl group and a carboxamide group. Cyanoacetamides are known for their versatility in organic synthesis and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method is the direct treatment of substituted amines with methyl cyanoacetate without solvent at room temperature, which yields the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods: Industrial production of cyanoacetamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyanoacetamides.
Scientific Research Applications
N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can induce systemic acquired resistance in plants by activating defense gene expression without the accumulation of salicylic acid . This suggests that it triggers signaling pathways downstream of salicylic acid accumulation, leading to enhanced disease resistance .
Comparison with Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: Known for inducing systemic acquired resistance in plants.
N-(cyanomethyl)-2,3-dimethylpyridinium salts: Used in the synthesis of various heterocyclic compounds.
N-(cyanomethyl)-1-methylisoquinolinium salts: Employed in domino reactions to form complex heterocycles.
Uniqueness: N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide stands out due to its unique thiophene ring structure, which imparts distinct chemical reactivity and potential biological activities compared to other cyanoacetamides
Properties
IUPAC Name |
N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-6-9(8(2)14-7)10(13)12(3)5-4-11/h6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJKDPJUONDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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